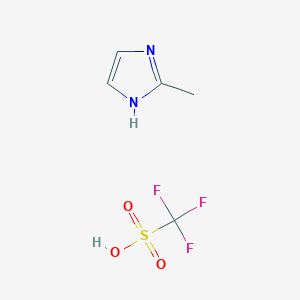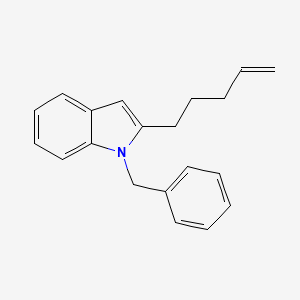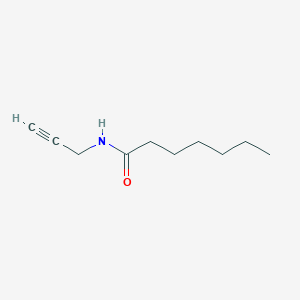
Trifluoromethanesulfonic acid--2-methyl-1H-imidazole (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) is a compound formed by the combination of trifluoromethanesulfonic acid and 2-methyl-1H-imidazole in a 1:1 molar ratio. Trifluoromethanesulfonic acid is known for its strong acidity and is widely used in organic synthesis as a catalyst. 2-methyl-1H-imidazole is a heterocyclic compound with applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) typically involves the direct reaction of trifluoromethanesulfonic acid with 2-methyl-1H-imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CF3SO3H+C4H6N2→CF3SO3H⋅C4H6N2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of high-quality reagents and controlled environments to prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acyl chlorides, anhydrides, and other electrophilic reagents. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions typically yield acylated derivatives of the starting materials .
Aplicaciones Científicas De Investigación
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The compound can activate electrophiles and facilitate the formation of reactive intermediates, leading to the desired products .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
2-methyl-1H-imidazole: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
Trifluoromethanesulfonic acid–2-methyl-1H-imidazole (1/1) is unique due to the combination of the strong acidity of trifluoromethanesulfonic acid and the versatile reactivity of 2-methyl-1H-imidazole. This combination enhances its catalytic properties and broadens its range of applications in various fields .
Propiedades
Número CAS |
869728-20-1 |
|---|---|
Fórmula molecular |
C5H7F3N2O3S |
Peso molecular |
232.18 g/mol |
Nombre IUPAC |
2-methyl-1H-imidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C4H6N2.CHF3O3S/c1-4-5-2-3-6-4;2-1(3,4)8(5,6)7/h2-3H,1H3,(H,5,6);(H,5,6,7) |
Clave InChI |
QEDSJDZDBAIVNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)


![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)
![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)

